1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol
Description
1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core substituted with a hydroxyl group at position 4 and a 5-ethylpyrimidine moiety at the nitrogen atom. Its molecular formula is C₁₁H₁₇N₃O (calculated from structural data in ). This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing specialized molecules, owing to its structural versatility .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(5-ethylpyrimidin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H17N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8,10,15H,2-6H2,1H3 |
InChI Key |
KZGKADVGVHLURS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Impact of Pyrimidine Substituents
- Ethyl vs.
- Bromo/Chloro Substitution () : Halogenated analogs, such as 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol, exhibit distinct electronic properties that may facilitate covalent interactions with target proteins, a feature absent in the ethyl derivative.
Selectivity and Functional Activity
Case Study: SK1 Inhibitors ()
Piperidine-hydroxyl derivatives like RB-005 (1-(4-octylphenethyl)piperidin-4-ol) demonstrate 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2. In contrast, the 3-hydroxyl analog (RB-019) shows reduced selectivity (6.1-fold). This highlights the critical role of the hydroxyl group’s position on piperidine for target specificity.
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